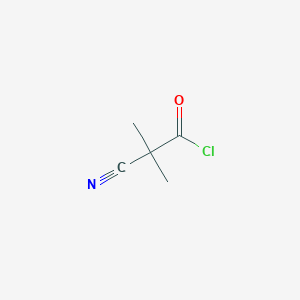

2-Cyano-2-methylpropanoyl chloride

Description

2-Cyano-2-methylpropanoyl chloride (CAS: Not explicitly provided in evidence) is a reactive acyl chloride derivative characterized by a cyano (-CN) group and a methyl (-CH₃) substituent on the α-carbon of the carbonyl group. Its molecular formula is inferred as C₅H₆ClNO, with a molecular weight of approximately 135.56 g/mol. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or polymers due to its dual functional groups: the acyl chloride moiety enables nucleophilic substitution (e.g., esterification, amidation), while the cyano group can participate in further transformations like hydrolysis or cyclization reactions.

Propriétés

Numéro CAS |

50648-67-4 |

|---|---|

Formule moléculaire |

C5H6ClNO |

Poids moléculaire |

131.56 g/mol |

Nom IUPAC |

2-cyano-2-methylpropanoyl chloride |

InChI |

InChI=1S/C5H6ClNO/c1-5(2,3-7)4(6)8/h1-2H3 |

Clé InChI |

QLNMVRAEFLKXRU-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C#N)C(=O)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares 2-cyano-2-methylpropanoyl chloride with three chemically related compounds: methacryloyl chloride, 2-(chlorosulfonyl)-2-methylpropanoyl chloride, and 1-chloro-2-methyl-2-propanol. Key differences in structure, reactivity, applications, and safety are highlighted.

Key Comparative Insights:

Functional Group Influence on Reactivity: The cyano group in 2-cyano-2-methylpropanoyl chloride introduces electron-withdrawing effects, enhancing the electrophilicity of the acyl chloride compared to methacryloyl chloride (which contains an electron-donating alkene group). This makes the former more reactive toward nucleophiles like amines or alcohols . 2-(Chlorosulfonyl)-2-methylpropanoyl chloride exhibits dual reactivity due to its sulfonyl chloride and acyl chloride groups, enabling sequential reactions in sulfonamide synthesis .

Thermal and Chemical Stability: Methacryloyl chloride is prone to polymerization upon exposure to heat or light, requiring stabilizers for storage. In contrast, 2-cyano-2-methylpropanoyl chloride’s stability is influenced by its cyano group, which may stabilize the molecule via resonance but could also lead to exothermic decomposition under extreme conditions.

Safety and Handling: All acyl chlorides (e.g., 2-cyano-2-methylpropanoyl chloride, methacryloyl chloride) require stringent moisture control and corrosion-resistant equipment due to their reactivity with water, releasing HCl gas . 1-Chloro-2-methyl-2-propanol, while less reactive than acyl chlorides, poses flammability risks (flash point ~40°C) and requires ventilation to prevent vapor accumulation .

Research Findings and Industrial Relevance

- Pharmaceutical Applications: The cyano group in 2-cyano-2-methylpropanoyl chloride can serve as a precursor to carboxylic acids or amides via hydrolysis, making it valuable in prodrug synthesis. For example, analogous compounds are used in ACE inhibitors or β-lactam antibiotics.

- Polymer Chemistry: Unlike methacryloyl chloride (used in polymethyl methacrylate), the cyano variant may contribute to specialty polymers with enhanced thermal resistance or polarity.

- Safety Protocols : Workplace controls for handling such compounds align with NIOSH guidelines, emphasizing local exhaust ventilation and PPE (e.g., nitrile gloves, face shields) to mitigate exposure risks .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.